molecular formula C26H16ClNO4 B12452549 5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide

5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide

Cat. No.: B12452549
M. Wt: 441.9 g/mol
InChI Key: RIENZEOMCJAOQZ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a chlorophenyl group, and a chromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction, where a chlorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the chromenyl group: This can be done through a condensation reaction between a chromone derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of strong oxidizing agents.

    Reduction: The carbonyl groups in the chromenyl and furan rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Furanones and chromone derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its complex structure and functional groups.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide
  • 5-(4-bromophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide
  • 5-(4-methylphenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, for instance, can enhance its binding affinity to certain biological targets compared to its bromophenyl or methylphenyl analogs.

Properties

Molecular Formula

C26H16ClNO4

Molecular Weight

441.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C26H16ClNO4/c27-19-10-8-16(9-11-19)23-12-13-24(31-23)25(29)28-20-6-3-5-17(14-20)21-15-18-4-1-2-7-22(18)32-26(21)30/h1-15H,(H,28,29)

InChI Key

RIENZEOMCJAOQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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